Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine structure
943541-20-6 structure
Product Name:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Numéro CAS:943541-20-6
Le MF:C8H7ClN4
Mégawatts:194.620979547501
MDL:MFCD16109166
CID:1039650
PubChem ID:54595607
Update Time:2024-10-25

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Propriétés chimiques et physiques

Nom et identifiant

    • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
    • 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
    • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)
    • MFCD16109166
    • SCHEMBL509162
    • SY116190
    • AKOS011063777
    • 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine
    • DA-00466
    • 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine
    • DS-4236
    • LIRXMNGKIROHGY-UHFFFAOYSA-N
    • A1-02973
    • Z871789894
    • 943541-20-6
    • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine
    • CS-B1038
    • EN300-91412
    • 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine
    • DTXSID90712423
    • MDL: MFCD16109166
    • Piscine à noyau: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
    • La clé Inchi: LIRXMNGKIROHGY-UHFFFAOYSA-N
    • Sourire: ClC1C=CC(C2=CN(C)N=C2)=NN=1

Propriétés calculées

  • Qualité précise: 194.0359239g/mol
  • Masse isotopique unique: 194.0359239g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 1
  • Complexité: 178
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.8
  • Surface topologique des pôles: 43.6Ų

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Informations de sécurité

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A029183747-1g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
1g
$194.04 2023-08-31
Alichem
A029183747-5g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
5g
$693.00 2023-08-31
Alichem
A029183747-25g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95%
25g
$2377.48 2023-08-31
TRC
C375333-25mg
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6
25mg
$ 70.00 2022-06-01
TRC
C375333-50mg
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6
50mg
$ 95.00 2022-06-01
TRC
C375333-250mg
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6
250mg
$ 340.00 2022-06-01
Chemenu
CM102368-250mg
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95+%
250mg
$132 2021-08-06
Chemenu
CM102368-1g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95+%
1g
$265 2021-08-06
Chemenu
CM102368-5g
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
943541-20-6 95+%
5g
$996 2021-08-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY116190-0.25g
3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine
943541-20-6 ≥95%
0.25g
¥520.00 2025-04-11

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ;  20 min, rt; rt → 0 °C
1.2 0 °C; overnight, 0 °C → rt
Référence
1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  5 h, 90 °C
Référence
Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors
Kim, Eun-Young; Kang, Seung-Tae; Jung, Heejung; Park, Chi Hoon; Yun, Chang-Soo; et al, Archives of Pharmacal Research, 2016, 39(4), 453-464

Méthode de production 3

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 80 °C; 80 °C → rt
Référence
Preparation of triazolopyridazine protein kinase modulators
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  rt → 80 °C; 3 h, 80 °C
Référence
Preparation of pyridazinones as antitumor agents
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder
, United States, , ,

Méthode de production 6

Conditions de réaction
Référence
Preparation of pyridazinones as antitumor agents
, Germany, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  10 h, 90 °C
Référence
Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer
, China, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride ,  Triphenylphosphine ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  16 h, 65 °C; 65 °C → 60 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  15 min, 60 °C; 60 °C → 45 °C
Référence
Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  4 h, 80 °C
Référence
Preparation of bicyclic triazoles as protein kinase modulators
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt → 80 °C; 10 h, 80 °C
Référence
Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer
, China, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, rt → 80 °C
Référence
Preparation of triazolopyridazines as tyrosine kinase modulators
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  16 h, 80 °C
Référence
Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ;  1 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  15 h, 80 °C
Référence
Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  rt; rt → 50 °C; 2 h, 40 - 50 °C
1.2 Solvents: Dichloromethane ,  Water ;  30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ;  1 h, rt
Référence
Preparation method of pyrazole compound and its intermediates
, China, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  5 h, 100 °C
Référence
Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  rt → 80 °C; 3 h, 80 °C
Référence
Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  rt → 80 °C; 3 h, 80 °C; 80 °C → rt
Référence
Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
Référence
Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors
, Germany, , ,

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Numéro de commande:A846417
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:09
Prix ($):179.0
Courriel:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
A846417
Pureté:99%
Quantité:5g
Prix ($):179.0
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